molecular formula C9H16N2O4 B1597627 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid CAS No. 717904-42-2

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid

Cat. No.: B1597627
CAS No.: 717904-42-2
M. Wt: 216.23 g/mol
InChI Key: XLHYKWPNPDXNFG-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid is a chemical compound known for its versatile applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a propanoic acid moiety. This compound is often used in biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid typically involves the reaction of piperazine derivatives with appropriate reagents. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a buffer and its potential therapeutic applications in Alzheimer’s disease research set it apart from other similar compounds .

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c12-6-5-10-1-3-11(4-2-10)8(13)7-9(14)15/h12H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYKWPNPDXNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366004
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717904-42-2
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 717904-42-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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